

# Application Note: In Vitro Kinase Assay for ERK2 Allosteric-IN-1

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## Compound of Interest

Compound Name: ERK2 allosteric-IN-1

Cat. No.: B2699398

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## Introduction

Extracellular signal-regulated kinase 2 (ERK2), also known as mitogen-activated protein kinase 1 (MAPK1), is a key serine/threonine kinase in the MAPK signaling pathway. This pathway is integral to various cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of the MAPK/ERK pathway is frequently observed in various cancers, making ERK2 a significant target for therapeutic intervention.[3] Allosteric inhibitors, which bind to sites distinct from the highly conserved ATP-binding pocket, offer a promising strategy for achieving high selectivity and overcoming resistance associated with traditional ATP-competitive inhibitors.[4][5] **ERK2 allosteric-IN-1** is a selective, allosteric inhibitor of ERK2.[6] This document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of **ERK2 allosteric-IN-1** using a luminescence-based method.

## Principle of the Assay

The in vitro kinase assay for ERK2 measures the transfer of the gamma-phosphate from ATP to a specific substrate, such as Myelin Basic Protein (MBP). The activity of the kinase is quantified by measuring the amount of ADP produced, which is directly proportional to the enzyme's activity. The ADP-Glo™ Kinase Assay is a luminescence-based system that quantifies ADP production.[2][3] In this two-step reaction, the kinase reaction is first allowed to proceed. Subsequently, the remaining ATP is depleted, and the ADP generated is converted back to ATP, which is then used by a luciferase to produce a luminescent signal. The intensity of the light signal is directly correlated with the amount of ADP produced and thus the ERK2

activity. The inhibitory effect of **ERK2 allosteric-IN-1** is determined by measuring the reduction in luminescence in the presence of the compound.

## Experimental Protocols

### Materials and Reagents

- Recombinant human ERK2 enzyme (activated)
- ERK2 substrate (e.g., Myelin Basic Protein, MBP)
- ATP
- **ERK2 allosteric-IN-1**
- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl<sub>2</sub>; 0.1mg/ml BSA; 50μM DTT)[2]
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader capable of measuring luminescence

### Procedure

- Reagent Preparation:
  - Prepare the Kinase Assay Buffer as described above.
  - Thaw the recombinant ERK2 enzyme, substrate, and ATP on ice.
  - Prepare a stock solution of **ERK2 allosteric-IN-1** in DMSO. Further dilute the inhibitor to desired concentrations in the Kinase Assay Buffer. Ensure the final DMSO concentration does not exceed 1% in the assay.[3]
  - Prepare a solution of ERK2 enzyme and substrate in Kinase Assay Buffer.

- Prepare an ATP solution in Kinase Assay Buffer. The final ATP concentration in the assay should be at or near the  $K_m$  value for ERK2, if known, to accurately determine the  $IC_{50}$  of non-ATP competitive inhibitors.
- Kinase Reaction:
  - To the wells of a white assay plate, add 5  $\mu$ L of the diluted **ERK2 allosteric-IN-1** solution or vehicle control (DMSO in Kinase Assay Buffer).
  - Add 10  $\mu$ L of the ERK2 enzyme/substrate mixture to each well.
  - Initiate the kinase reaction by adding 10  $\mu$ L of the ATP solution to each well.
  - Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
  - Following the kinase reaction incubation, add 25  $\mu$ L of ADP-Glo™ Reagent to each well.
  - Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
  - Add 50  $\mu$ L of Kinase Detection Reagent to each well.
  - Incubate the plate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition:
  - Measure the luminescence of each well using a plate reader.
- Data Analysis:
  - Subtract the background luminescence (no enzyme control) from all experimental wells.
  - Determine the percent inhibition for each concentration of **ERK2 allosteric-IN-1** using the following formula: % Inhibition =  $100 \times (1 - (\text{Luminescence\_inhibitor} / \text{Luminescence\_vehicle}))$

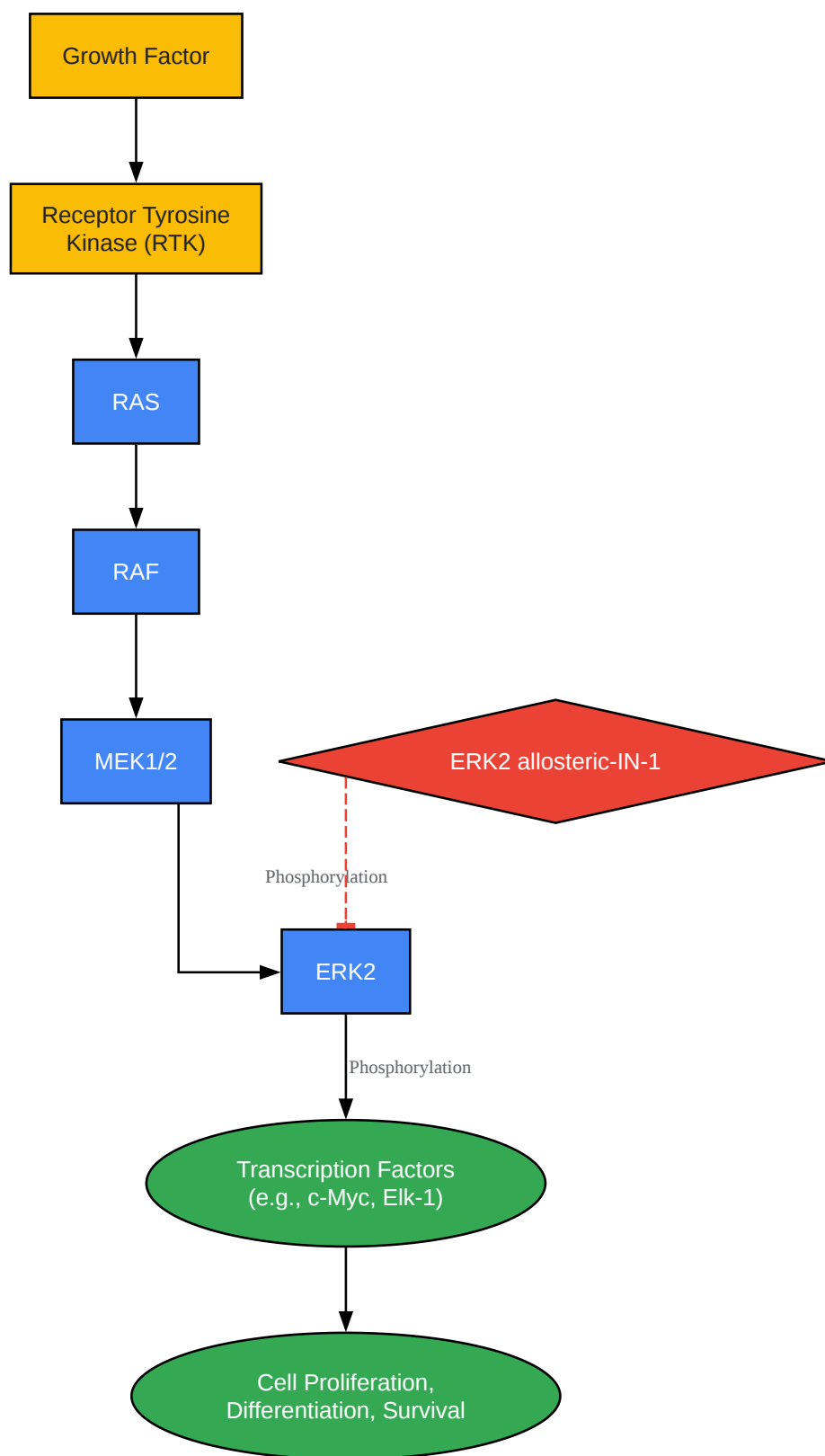
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Data Presentation

Table 1: Inhibitory Activity of **ERK2 allosteric-IN-1**

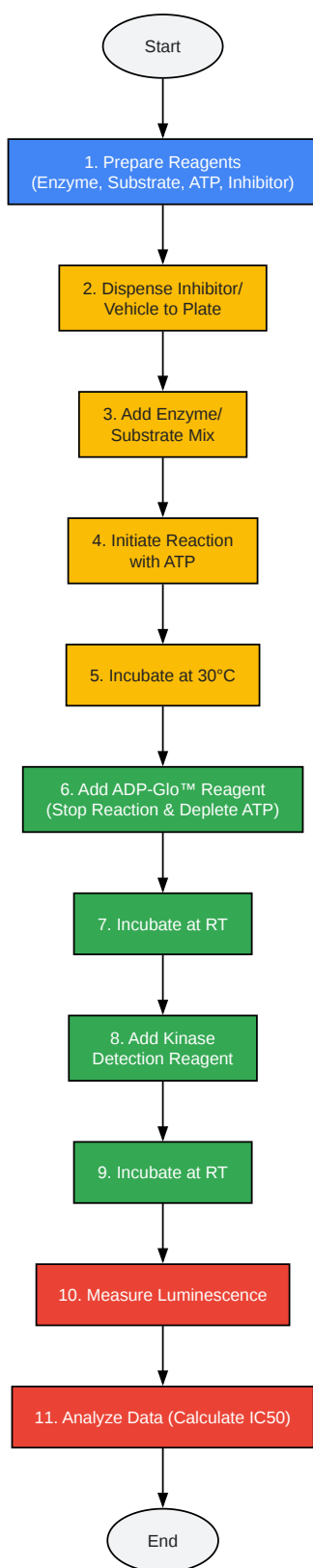
Compound	Target	Assay Type	IC50 (μM)	Reference
ERK2 allosteric-IN-1	ERK2	Biochemical	11	[6]

## Mandatory Visualizations



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Caption: MAPK/ERK2 signaling pathway with the allosteric inhibition site.



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Caption: Workflow for the ERK2 in vitro kinase assay.

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